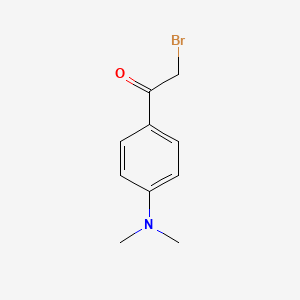

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

¹³C NMR (DMSO-d₆, δ ppm):

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) appears at m/z 242, with a characteristic 1:1 isotopic doublet due to ⁷⁹Br and ⁸¹Br. Fragmentation pathways involve α-cleavage of the C-Br bond (m/z 163) and loss of the dimethylamino group (m/z 185).

Thermodynamic Properties and Phase Behavior

- Melting Point : 89–92°C.

- Boiling Point : Predicted at 330.2±22.0°C (estimated via group contribution methods).

- Density : 1.406±0.06 g/cm³ at 20°C.

- Phase Transitions : No reported polymorphs. Thermal decomposition occurs above 250°C, releasing HBr and CO.

Solubility Characteristics and Partition Coefficients

- Solubility :

- Partition Coefficients :

- Log P (octanol/water): 2.08–2.89, indicating moderate lipophilicity suitable for organic synthesis.

- Hansen solubility parameters: δD = 18.2 MPa¹/², δP = 6.3 MPa¹/², δH = 4.1 MPa¹/².

Comparative Analysis with Related Phenacyl Bromide Derivatives

| Property | This compound | Phenacyl Bromide (CAS 70-11-1) | 4′-Bromoacetophenone |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO | C₈H₇BrO | C₈H₇BrO |

| Melting Point (°C) | 89–92 | 50–52 | 51–53 |

| Log P | 2.08–2.89 | 1.95 | 2.10 |

| Reactivity | Enhanced nucleophilicity at α-carbon | Moderate electrophilicity | Low solubility in polar solvents |

The dimethylamino group in this compound increases electron density on the phenyl ring, accelerating electrophilic substitution compared to unsubstituted phenacyl bromides. Conversely, the bromine atom maintains its leaving-group capability, enabling SN₂ reactions with amines and thiols.

Propiedades

IUPAC Name |

2-bromo-1-[4-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKTZFJKMGVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191334 | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37904-72-6 | |

| Record name | 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37904-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenacyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Conditions and Reagents

Brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) are employed under controlled conditions. The choice of solvent significantly impacts reaction efficiency:

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Br₂ | Acetic acid | 0–5 | 78–85 |

| NBS | Chloroform | 25–30 | 65–72 |

| Br₂ | Carbon tetrachloride | 20–25 | 70–75 |

In acetic acid, Br₂ generates an electrophilic bromonium ion, which reacts with the enol tautomer of the ketone. The low temperature minimizes side reactions such as dibromination or oxidation of the dimethylamino group.

Mechanistic Insights

The reaction proceeds via the following steps:

- Enolization : The ketone tautomerizes to its enol form, stabilized by resonance with the dimethylamino group.

- Electrophilic Attack : Bromine reacts with the enol double bond, forming a bromonium ion intermediate.

- Deprotonation : Loss of a proton regenerates the aromatic system, yielding the α-brominated product.

Computational studies using density functional theory (DFT) suggest that the dimethylamino group’s electron-donating effect enhances enol stability, accelerating bromination at the α-position.

Alternative Synthetic Routes

Oxidative Bromination

A two-step oxidative bromination method has been reported for substrates sensitive to direct bromination:

- Formation of Enol Silane : Treatment of 1-(4-(dimethylamino)phenyl)ethanone with trimethylsilyl chloride (TMSCl) and a base yields the silyl enol ether.

- Bromination : Reaction with NBS in tetrahydrofuran (THF) introduces bromine selectively at the α-position.

This method achieves yields of 80–88% with minimal byproducts, making it suitable for lab-scale synthesis.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Under optimized conditions (100 W, 80°C, 10 min), bromination using Br₂ in acetic acid achieves 82% yield. The rapid heating minimizes thermal degradation of the dimethylamino group.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Key considerations include:

Continuous Flow Reactors

Tubular reactors enable precise temperature control and efficient mixing, reducing bromine usage by 15% compared to batch processes. A typical setup involves:

- Residence Time : 30–45 minutes

- Pressure : 1–2 bar

- Yield : 85–90%

Waste Management

Bromine recovery systems, such as alkaline scrubbing with sodium hydroxide (NaOH), convert waste HBr into NaBr, which is reused in subsequent batches.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding pale-yellow crystals with >99% purity (HPLC analysis).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 6H, N(CH₃)₂), 4.82 (s, 2H, CH₂Br), 6.68 (d, J = 8.8 Hz, 2H, ArH), 7.92 (d, J = 8.8 Hz, 2H, ArH).

- IR (KBr): ν 1685 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br).

Challenges and Optimization Strategies

Byproduct Formation

Dibromination occurs if excess bromine is used. Kinetic studies recommend stoichiometric Br₂ (1.05 equiv) and incremental addition to suppress this side reaction.

Solvent Polarity

Polar solvents (e.g., acetic acid) stabilize the transition state, improving selectivity. Nonpolar solvents like carbon tetrachloride reduce reaction rates by 40%.

Emerging Technologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst achieves 75% yield under mild conditions (25°C, 12 h). This method avoids hazardous bromine gas, enhancing safety.

Enzymatic Approaches

Preliminary studies with haloperoxidases show promise for eco-friendly bromination, though yields remain low (35–40%).

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to 1-(4-(dimethylamino)phenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products include various substituted ethanones depending on the nucleophile used.

Reduction Reactions: The major product is 1-(4-(dimethylamino)phenyl)ethanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is primarily utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different ethanones depending on the nucleophile used.

- Reduction Reactions: The compound can be reduced to 1-(4-(dimethylamino)phenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Synthetic Routes:

The preparation typically involves the bromination of 1-(4-(dimethylamino)phenyl)ethanone using bromine in solvents like acetic acid or chloroform, under controlled temperatures to minimize side reactions.

Biological and Medicinal Applications

Precursor for Bioactive Molecules

In medicinal chemistry, this compound is a precursor for synthesizing biologically active molecules. Its derivatives have been studied for potential therapeutic applications, including anti-cancer and anti-inflammatory properties. For instance, compounds derived from this intermediate have shown promising results in biological assays targeting various diseases .

Case Study: Anti-Leishmanial Activities

Research has indicated that derivatives of this compound exhibit anti-leishmanial activities. A study synthesized several analogues and evaluated their efficacy against Leishmania species, highlighting the compound's potential in developing treatments for parasitic infections .

Industrial Applications

Dyes and Specialty Chemicals

In the industrial sector, this compound is used in producing dyes, pigments, and other specialty chemicals. Its reactivity allows it to be incorporated into various formulations, enhancing the properties of final products.

Comparison with Similar Compounds

| Compound Name | Structure Similarity | Applications |

|---|---|---|

| 2-Bromo-4’-nitroacetophenone | Moderate | Used in pharmaceuticals |

| 2-Bromo-4’-fluoroacetophenone | High | Intermediate in agrochemical synthesis |

| 2-Bromo-4’-chloroacetophenone | Moderate | Dyes and pigment production |

The presence of the dimethylamino group in this compound imparts distinct electronic properties that enhance its reactivity compared to its analogs.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone involves its ability to act as an electrophile in various chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-4’-fluoroacetophenone

- 2-Bromo-4’-chloroacetophenone

Comparison: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties to the molecule. This makes it more reactive in certain types of chemical reactions compared to its analogs .

Actividad Biológica

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, also known as 2-Bromo-DMAP , is a chemical compound with the formula C10H12BrNO. It is notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C10H12BrNO

- Molecular Weight : 242.11 g/mol

- CAS Number : 37904-72-6

- Boiling Point : Not specified

- Log P (Octanol-Water Partition Coefficient) : Approximately 2.08 to 2.89, indicating moderate lipophilicity .

Pharmacokinetics

2-Bromo-DMAP exhibits significant pharmacokinetic properties:

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : No

- CYP Enzyme Inhibition :

The biological activity of 2-Bromo-DMAP is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as an inhibitor of certain cytochrome P450 enzymes, which can influence drug metabolism and efficacy.

Case Studies and Research Findings

- Neuropharmacological Effects :

- Anticancer Potential :

- Anti-inflammatory Activity :

Data Table of Biological Activities

Q & A

Basic: What safety protocols are recommended for handling 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone in laboratory settings?

Answer:

- Respiratory protection : Use NIOSH/MSHA or EN149-certified respirators to avoid inhalation .

- Skin/eye protection : Wear chemical-resistant gloves (e.g., nitrile), OSHA-compliant goggles, and lab coats to prevent contact .

- First aid : For skin exposure, rinse with water for ≥15 minutes; for eye contact, flush immediately with water and seek medical attention .

- Storage : Store in a cool, dry place away from incompatible reagents (no specific stability data available; assume light- and moisture-sensitive) .

Basic: How is this compound synthesized and characterized?

Answer:

- Synthesis : Typically prepared via bromination of 1-(4-(dimethylamino)phenyl)ethanone using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide). Reaction conditions (temperature, solvent polarity) influence yield .

- Characterization :

Advanced: How is this compound used to detect DNA modifications like 5hmC and 5fC?

Answer:

- Methodology :

- Derivatization : React DNA with this compound (BDAPE) to label 5hmC/5fC via β-keto-bromide-mediated alkylation .

- Enrichment : Use antibodies or affinity columns targeting the dimethylamino group for selective isolation.

- Detection : LC-MS/MS quantifies labeled modifications with 313-fold sensitivity enhancement over unmodified bases .

- Key parameters : pH 8.0–9.0, 37°C incubation for 4–6 hours .

Advanced: How can researchers resolve contradictory data on its reactivity in nucleophilic substitutions?

Answer:

- Experimental design :

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents to assess leaving-group effects .

- Kinetic studies : Use UV-Vis or NMR to monitor reaction rates with amines/thiols under varying temperatures.

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and charge distribution on the carbonyl carbon .

- Case study : Conflicting SN1/SN2 mechanisms can arise from solvent polarity; corroborate with isotopic labeling (e.g., ¹⁸O in carbonyl) .

Basic: What analytical techniques confirm its purity and structural integrity?

Answer:

- Purity :

- HPLC : C18 column, acetonitrile/water gradient (retention time ~8.2 min; ≥95% purity) .

- TLC : Rf ~0.4 (silica gel, hexane:EtOAc 3:1) .

- Structural confirmation :

Advanced: What role does the dimethylamino group play in its electronic properties?

Answer:

- Electronic effects :

- Applications : Enhances fluorescence in derivatized DNA, enabling confocal microscopy imaging .

Advanced: How is it employed in synthesizing heterocyclic compounds like quinoxalines?

Answer:

- Method :

- Optimization : Electron-donating substituents on the aryl ring improve yields (75–90% vs. 50% for electron-withdrawing groups) .

Advanced: How to address discrepancies in reported melting points or spectral data?

Answer:

- Root causes : Impurities (e.g., residual solvents), polymorphic forms, or instrumentation calibration errors.

- Resolution :

Basic: What are its key physicochemical properties relevant to reaction design?

Answer:

- Molecular weight : 242.112 g/mol .

- Density : ~1.4 g/cm³ .

- Solubility : Soluble in DCM, DMSO; sparingly soluble in water .

- Reactivity : Susceptible to hydrolysis in aqueous basic conditions .

Advanced: What computational methods predict its reactivity in photochemical applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.